2-[(3-Methylphenyl)amino]cyclopentan-1-ol
Description
2-[(3-Methylphenyl)amino]cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-methylphenyl group attached via an amino linkage to the cyclopentane ring.
Properties
IUPAC Name |
2-(3-methylanilino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJEGZMIRVXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylaniline under specific conditions. The process generally includes:
Formation of the Schiff Base: Cyclopentanone reacts with 3-methylaniline to form an imine (Schiff base).
Reduction: The imine is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(3-Methylphenyl)amino]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(3-Methylphenyl)amino]cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Polar Effects
- 3-Methylphenyl vs. This difference may influence solubility, receptor interactions, or metabolic pathways .
- Cyclopentane vs. Cyclopentenyl : The fully saturated cyclopentane ring in the target compound likely reduces reactivity compared to the cyclopentenyl group in 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol, which may undergo oxidation or ring-opening reactions .
Steric and Conformational Differences
- The methylimino group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol creates a rigid imine linkage, contrasting with the flexible amino group in the target compound .
Biological Activity
2-[(3-Methylphenyl)amino]cyclopentan-1-ol, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula for 2-[(3-Methylphenyl)amino]cyclopentan-1-ol is , and it features a cyclopentanol backbone substituted with a 3-methylphenyl amino group. The synthesis typically involves the reaction of cyclopentanone with an appropriate amine in the presence of reducing agents to yield the desired product.
Biological Activity Overview
Research indicates that 2-[(3-Methylphenyl)amino]cyclopentan-1-ol exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
The biological activity of 2-[(3-Methylphenyl)amino]cyclopentan-1-ol is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Disruption of Cellular Processes : Such as DNA replication and protein synthesis.
Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines, including breast (T47-D) and prostate (PC-3) cancer cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. Results indicated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| T47-D | 15.5 | Significant reduction in cell viability after 72 hours. |
| PC-3 | 12.0 | Induction of apoptosis observed through fluorescence microscopy. |
The compound demonstrated a concentration-dependent effect, highlighting its potential as an anticancer agent.
Antimicrobial Activity
In vitro studies assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results were as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
These findings suggest that the compound has moderate antimicrobial activity, warranting further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
